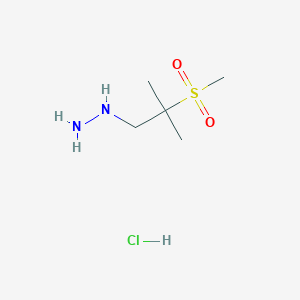

(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-methyl-2-methylsulfonylpropyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-5(2,4-7-6)10(3,8)9;/h7H,4,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCDDNRLRXPWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2-Methylpropyl Precursors

The methanesulfonyl group is typically introduced via sulfonyl chloride reagents such as methanesulfonyl chloride. This reaction is often performed by converting 2-methylpropyl derivatives (e.g., alcohols or amines) to the corresponding sulfonylated intermediates.

Formation of Hydrochloride Salt

The free hydrazine compound is converted into its hydrochloride salt by acidification with concentrated hydrochloric acid, usually at low temperatures (0–10 °C) to avoid decomposition.

- For example, addition of concentrated HCl to a cooled solution of hydrazine intermediate in methanol, stirring for 30 minutes at 0–10 °C, followed by warming to room temperature and stirring until completion.

Representative Preparation Procedure (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1. Sulfonylation | Methanesulfonyl chloride, triethylamine, toluene, reflux 3-5 h | Conversion of 2-methylpropyl phenol derivatives to methanesulfonyl derivatives | Excess sulfonyl chloride removed under vacuum |

| 2. Hydrazine reaction | Hydrazine hydrate, methanol, room temperature, 16 h | Nucleophilic substitution or hydrazinolysis to introduce hydrazine group | Reaction monitored by TLC or GC |

| 3. Hydrochloride salt formation | Concentrated HCl, 0–10 °C, 30 min to 20–25 °C, 16–20 h | Acidification to form hydrazine hydrochloride salt | Reaction mass distilled under reduced pressure below 40 °C to isolate product |

Detailed Reaction Conditions and Yields

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Temperature (Sulfonylation) | 20–110 °C | Higher temp favors faster reaction but may increase side products |

| Reaction Time (Hydrazine substitution) | 16–24 h | Sufficient time needed for complete conversion |

| Acidification temp | 0–10 °C initially, then 20–25 °C | Low temp prevents decomposition; gradual warming completes salt formation |

| Solvent | Methanol, toluene, ethanol | Choice affects solubility and reaction rate |

| Yield | 70–90% (overall) | Depends on purity of intermediates and reaction control |

Research Findings and Optimization Notes

- Use of mild bases such as triethylamine during sulfonylation improves selectivity and reduces by-products.

- Hydrazine reactions benefit from inert atmosphere to prevent oxidation and side reactions.

- Purification by preparative reversed-phase HPLC or crystallization enhances product purity.

- Distillation under reduced pressure at temperatures below 40 °C is critical to isolate the hydrochloride salt without decomposition.

- Alternative reducing agents such as potassium borohydride/lithium chloride systems have been explored in related syntheses to improve yields and reduce reaction times.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis :

- Enzyme Inhibition :

- Biological Activity :

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Study on Enzyme Inhibition : Research demonstrated that derivatives of this compound could effectively inhibit zinc hydrolases, which are implicated in several pathological conditions including myocardial ischemia and renal insufficiency. The findings suggest that these compounds could be developed into therapeutic agents for managing these diseases .

- Pharmaceutical Development : The compound has been explored as an intermediate in synthesizing other pharmacologically active substances. For instance, its derivatives have been investigated for their efficacy against respiratory disorders like cystic fibrosis by enhancing CFTR function .

Applications Summary Table

Mechanism of Action

The mechanism of action of (2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The methanesulfonyl group enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action include nucleophilic attack and electrophilic addition.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Propylhydrazine Hydrochloride (PHC) and (2-Thienylmethyl)hydrazine Hydrochloride (THC)

- Structural Differences : PHC (C₃H₉ClN₂) and THC (C₅H₇ClN₂S) lack the methanesulfonyl and branched alkyl substituents present in the target compound.

- Applications : Both PHC and THC are strong reducing agents used in perovskite solar cells to reduce iodine (I₂) in precursor solutions, achieving device efficiencies of 22.6% and 23.0% , respectively. The target compound’s methanesulfonyl group may confer greater stability in acidic or oxidative environments compared to PHC/THC, though direct efficiency data for the target compound in solar cells is unavailable .

- Synthesis : PHC and THC are synthesized via direct hydrazine hydrochloridation, whereas the target compound requires additional sulfonation steps .

Table 1: Key Properties of Hydrazine Hydrochloride Derivatives

Benzyl Hydrazine Derivatives

- Structural Comparison : Benzyl hydrazines (e.g., compounds 4a–q in ) feature aromatic substituents (e.g., indole or methoxy groups) instead of aliphatic sulfonyl groups.

- Reactivity : The target compound’s methanesulfonyl group is electron-withdrawing, enhancing electrophilicity at the hydrazine terminal. In contrast, benzyl hydrazines with electron-donating groups (e.g., methoxy) exhibit lower reactivity in amide coupling reactions, necessitating coupling agents like EDCI .

- Applications : Benzyl hydrazines are intermediates in anti-proliferative indole derivatives, whereas the target compound’s applications are less documented but likely include specialty chemical synthesis .

Cyclopropane-Containing Analogues

Sulfonate/Sulfonyl Derivatives

- Sodium 2-Methylprop-2-ene-1-sulphonate (CAS: 1561-92-8): Features a sulfonate group (SO₃⁻) instead of sulfonyl (SO₂). Sulfonates are more hydrophilic, with higher aqueous solubility (logP ≈ -1.5) compared to the target compound’s predicted logP (~0.5–1.5) .

- Reactivity : Sulfonyl groups are stronger electron-withdrawing agents, making the target compound more reactive in nucleophilic substitutions than sulfonates .

Biological Activity

(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₁₄ClN₃O₂S. Its structure features a hydrazine moiety, which is often associated with various biological activities, including anticancer properties and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. This compound may function through:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Reactive Oxygen Species (ROS) Generation: It could induce oxidative stress in cells, contributing to cytotoxic effects, particularly in cancer cells.

- DNA Interaction: The compound may intercalate with DNA or form adducts, disrupting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. For instance:

- In Vitro Studies: Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. A study reported an IC₅₀ value of 25 µM against A549 lung cancer cells, suggesting significant anticancer properties .

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 25 |

| MCF-7 | 30 |

| HeLa | 28 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition: It demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 15 |

| P. aeruginosa | 30 |

Case Studies

-

Study on Cytotoxicity Mechanisms:

A study investigated the cytotoxic mechanisms of this compound in human cancer cell lines. The results indicated that the compound induces apoptosis through the activation of caspase pathways and the generation of ROS . -

Pharmacokinetics and Bioavailability:

Research has been conducted to assess the pharmacokinetic profile of this compound. The findings suggest moderate absorption and bioavailability, making it a candidate for further development as an anticancer agent . -

Synergistic Effects:

In combination therapy studies, this compound showed enhanced efficacy when used alongside conventional chemotherapeutic agents, indicating potential for combination therapies in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing (2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride in laboratory settings?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For hydrazine hydrochlorides, a reflux method with hydrazine derivatives (e.g., hydrazine hydrate) and alkylating agents (e.g., methanesulfonyl precursors) in polar solvents like ethanol is common. Reaction optimization may include pH control (acidic conditions via HCl) and temperature modulation (80–100°C) to improve yield . Purification often employs recrystallization from ethanol or methanol .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., methanesulfonyl and methylpropyl groups) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns with UV detection at 210–254 nm, calibrated against reference standards .

- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in research laboratories?

- Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods due to potential release of toxic hydrazine vapors during synthesis .

- Toxicity Mitigation: Monitor for hemolytic anemia (linked to hydrazine derivatives) and avoid inhalation/ingestion (oral LD₅₀ for similar compounds: 25–2100 mg/kg in rodents) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer: Cross-validate using:

- Differential Scanning Calorimetry (DSC): To determine precise melting points and decomposition temperatures.

- Thermogravimetric Analysis (TGA): Assess thermal stability and hygroscopicity.

- Solubility Studies: Conduct systematic trials in solvents (e.g., water, DMSO) at controlled temperatures. Discrepancies may arise from polymorphic forms or hydration states, requiring X-ray crystallography for confirmation .

Q. What strategies optimize the reaction yield of this compound during synthesis?

- Methodological Answer:

- Catalysis: Acid catalysts (e.g., HCl) enhance nucleophilic substitution efficiency .

- Stoichiometry: Excess hydrazine (1.5–2.0 eq.) ensures complete alkylation.

- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation.

- Workup: Neutralize excess acid with NaOH post-reaction to isolate the hydrochloride salt .

Q. How can trace hydrazine impurities be quantified in this compound samples?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.